N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Overview
Description
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a difluorobenzamide group, and a dimethylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide typically involves multiple stepsThe final step involves the coupling of the difluorobenzamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted pyrimidine derivatives. These products can be further analyzed and characterized using techniques like NMR, IR, and mass spectrometry.
Scientific Research Applications
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often studied using molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide: Studied for its anticancer activity.
Uniqueness
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its difluorobenzamide group, in particular, enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H19F2N5O3S |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c1-10-4-3-5-15(11(10)2)25-16(29)9-32-21-27-18(24)17(20(31)28-21)26-19(30)12-6-7-13(22)14(23)8-12/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
YWJMTUKRULAYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)C |
Origin of Product |
United States |
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